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Introduction

Ph-HTBA, chemically known as (E)-2-(5-hydroxy-2-phenyl-8,9-dihydro-5H-benzo[1]annulen-
6(7H)-ylidene)acetic acid, is a novel synthetic compound that has garnered significant interest
in the field of neuropharmacology. It is a derivative of the NCS-382 scaffold and has been
identified as a potent and selective modulator of the Ca2+/calmodulin-dependent protein kinase
Il alpha (CaMKlla). CaMKlIla is a crucial enzyme involved in synaptic plasticity and neuronal
signaling, making it a promising target for therapeutic interventions in neurological disorders
such as ischemic stroke and neurodegenerative diseases. This technical guide provides a
comprehensive overview of the synthesis pathway of Ph-HTBA, including detailed
experimental protocols, quantitative data, and a visualization of the synthetic route.

Synthesis Pathway Overview

The synthesis of Ph-HTBA is a multi-step process that begins with the commercially available
starting material, 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The synthesis can be
broadly divided into three key stages:

e Suzuki Coupling: Introduction of the phenyl group at the 2-position of the benzo[1]annulene
core via a palladium-catalyzed Suzuki cross-coupling reaction.
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o Wittig Reaction: Installation of the acetic acid side chain at the 6-position through a Wittig
reaction with glyoxylic acid.

» Reduction: Stereoselective reduction of the ketone functionality at the 5-position to the
corresponding hydroxyl group, yielding the final Ph-HTBA product.

The overall synthetic scheme is depicted below:

Step 1: Suzuki Coupling .
Step 2: Wittig Reaction Step 3: Reduction

Phenylboronic acid, Glyoxylic acid monohydrate,
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Caption: Synthetic pathway of Ph-HTBA.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the Ph-HTBA
synthesis, along with tabulated quantitative data.

Step 1: Synthesis of 2-phenyl-6,7,8,9-tetrahydro-5H-
benzo[1l]annulen-5-one

This step involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group onto
the benzoannulene core.

Experimental Protocol:

A mixture of 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 equiv), phenylboronic
acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium
carbonate (2.0 equiv) is taken in a round-bottom flask. A 4:1 mixture of N,N-dimethylformamide
(DMF) and water is added, and the reaction mixture is degassed with argon for 15 minutes.
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The reaction is then heated to 100 °C and stirred for 2 hours. After completion, the reaction
mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel.

Reagent/Parameter Molar Ratio/Value

2-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-

1.0 equiv
one
Phenylboronic acid 1.5 equiv
Tetrakis(triphenylphosphine)palladium(0) 0.05 equiv
Potassium carbonate 2.0 equiv
Solvent DMF/H20 (4:1)
Temperature 100 °C
Reaction Time 2 hours
Yield 90%

Step 2: Synthesis of (E)-2-(5-0x0-2-phenyl-8,9-dihydro-
5H-benzoannulen-6(7H)-ylidene)acetic acid

This step utilizes a Wittig-type reaction to introduce the acetic acid moiety.
Experimental Protocol:

To a solution of 2-phenyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1.0 equiv) ina 1:1
mixture of ethanol and water, sodium hydroxide (2.0 equiv) and glyoxylic acid monohydrate
(1.5 equiv) are added. The reaction mixture is heated to reflux and stirred for 16 hours. After
cooling to room temperature, the solvent is removed under reduced pressure. The residue is
dissolved in water and acidified with 1 M HCI to pH 3-4. The resulting precipitate is filtered,
washed with water, and dried under vacuum.
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Reagent/Parameter Molar Ratio/Value

2-phenyl-6,7,8,9-tetrahydro-5H-benzoannulen-

5 one 1.0 equiv
Sodium hydroxide 2.0 equiv
Glyoxylic acid monohydrate 1.5 equiv
Solvent EtOH/H20 (1:1)
Temperature Reflux
Reaction Time 16 hours

Yield 78%

Step 3: Synthesis of (E)-2-(5-hydroxy-2-phenyl-8,9-
dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid (Ph-
HTBA)

The final step is the reduction of the ketone to a hydroxyl group using sodium borohydride in
the presence of cerium(lll) chloride (Luche reduction).

Experimental Protocol:

(E)-2-(5-o0x0-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid (1.0 equiv) and
cerium(lll) chloride heptahydrate (1.2 equiv) are dissolved in methanol and cooled to 0 °C.
Sodium borohydride (1.5 equiv) is added portion-wise over 15 minutes. The reaction mixture is
stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an
additional 1.5 hours. The reaction is quenched by the addition of water and the methanol is
removed under reduced pressure. The aqueous layer is acidified with 1 M HCI to pH 3-4 and
extracted with ethyl acetate. The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product,
Ph-HTBA.
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Reagent/Parameter Molar Ratio/Value

(E)-2-(5-0x0-2-phenyl-8,9-dihydro-5H-

benzoannulen-6(7H)-ylidene)acetic acid 1.0 equiv
Cerium(lll) chloride heptahydrate 1.2 equiv

Sodium borohydride 1.5 equiv

Solvent Methanol
Temperature 0 °C to room temp.
Reaction Time 2 hours

Yield 95%

Mechanism of Action: Ph-HTBA and CaMKIlla

Ph-HTBA exerts its biological effect by binding to the hub domain of CaMKIla. This interaction
stabilizes the oligomeric structure of the enzyme, which is crucial for its function in neuronal
signaling. The binding of Ph-HTBA is believed to allosterically modulate the kinase activity,
potentially offering a neuroprotective effect.
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Caption: Mechanism of action of Ph-HTBA.

Conclusion

This technical guide has detailed the synthetic pathway for Ph-HTBA, a promising modulator of
CaMKIlla. The three-step synthesis is efficient and provides good overall yields. The detailed
experimental protocols and quantitative data presented herein should serve as a valuable
resource for researchers and scientists in the fields of medicinal chemistry and drug
development who are interested in synthesizing and further investigating this and related
compounds for their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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